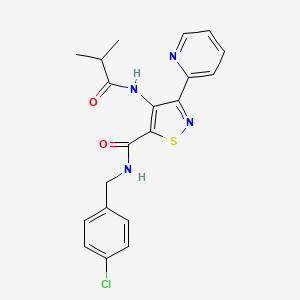

N-(4-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

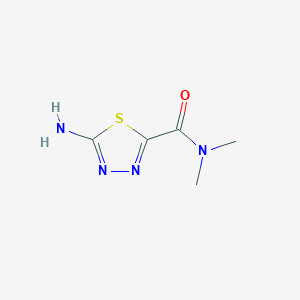

The compound N-(4-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide is a chemical entity that appears to be related to a class of compounds that involve pyridinecarboxamide moieties and chlorinated aromatic rings. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a pyridine ring and chlorinated aromatic substituents. These structural features are often seen in compounds with potential biological activities, and their interactions and properties are of significant interest in the field of medicinal chemistry.

Synthesis Analysis

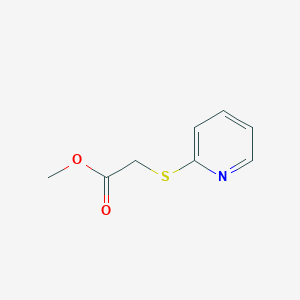

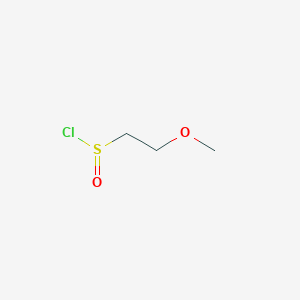

The synthesis of related compounds involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted chlorobenzenes, as described in the first paper . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions that would incorporate the isothiazole moiety and the isobutyrylamino group into the final compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed using single crystal structures . These structures reveal the preferred modes of hydrogen bonding, such as N–H···Npyridine interactions, and the influence of intramolecular interactions on molecular planarity. For the compound of interest, similar analyses would be crucial to understand its three-dimensional conformation and potential interaction sites for biological activity.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the pyridinecarboxamide moiety and the chlorinated aromatic ring. The second paper discusses the synthesis of polyamides containing a pyridyl moiety , suggesting that the pyridine ring in the compound of interest could participate in reactions such as polycondensation under certain conditions. The chlorobenzyl group could also undergo further chemical transformations, such as cross-coupling reactions.

Physical and Chemical Properties Analysis

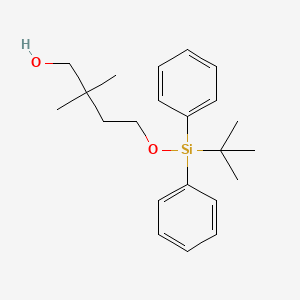

The physical and chemical properties of chlorophenylpyridinecarboxamides have been studied, with a focus on their melting temperatures and the influence of molecular symmetry and lattice energy . These properties are important for predicting the compound's behavior in different environments and its suitability for various applications. The thermal properties of related polyamides have also been investigated, indicating that the compound of interest might exhibit similar solubility and thermal stability characteristics .

Scientific Research Applications

Antimicrobial Activities

Research has explored the synthesis of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, with some compounds exhibiting promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Another study focused on substituted isosteres of pyridine- and pyrazinecarboxylic acids tested against Mycobacterium tuberculosis, highlighting the potential of certain compounds in antimycobacterial therapy (Gezginci, Martin, & Franzblau, 1998).

Anticancer and Antipsychotic Potential

The synthesis and evaluation of heterocyclic carboxamides were carried out to identify potential antipsychotic agents. Some derivatives showed potent in vivo activities comparable to existing compounds, indicating their potential as backup compounds for antipsychotic therapy (Norman, Navas, Thompson, & Rigdon, 1996). In another study, novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were synthesized and assessed for their antiproliferative activities against human cancer cell lines, revealing promising cytotoxic activities and potential for cancer cell proliferation intervention (Cankara Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014).

Synthesis and Characterization

The synthesis, characterization, and biochemical impacts of new bioactive sulfonamide thiazole derivatives were investigated for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research contributes to the development of novel compounds with significant toxic effects, providing insights into their practical applications in agriculture (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Mechanism of Action

Target of Action

The primary target of N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) in humans . VEGFR1 plays a crucial role in angiogenesis, a process that allows the formation of new blood vessels from pre-existing ones .

Mode of Action

The exact mode of action of N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide It is known to interact with its target, vegfr1 . This interaction may lead to changes in the receptor’s activity, potentially inhibiting angiogenesis .

Biochemical Pathways

The biochemical pathways affected by N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide Given its target, it is likely to impact pathways related to angiogenesis . The downstream effects of this could include reduced blood vessel formation, potentially limiting the growth of tumors .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide Given its target, it is likely to inhibit angiogenesis at the cellular level . This could result in reduced blood vessel formation, potentially limiting the growth of tumors .

Action Environment

The action, efficacy, and stability of N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c1-12(2)19(26)24-17-16(15-5-3-4-10-22-15)25-28-18(17)20(27)23-11-13-6-8-14(21)9-7-13/h3-10,12H,11H2,1-2H3,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWZITUXUCQQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2504309.png)

![4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2504310.png)

![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)

![2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2504313.png)

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2504326.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)